molecular formula C15H18N2OS B5727229 3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE

3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE

Cat. No.: B5727229
M. Wt: 274.4 g/mol
InChI Key: KRZZWUJUORWGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE typically involves the reaction of 2-thioquinazolinone with ethylating agents. One common method includes the use of diethyl sulfate in the presence of a mild base like potassium carbonate (K2CO3). The reaction can be carried out under solvent-free conditions using microwave irradiation or physical grinding, which are considered green and efficient methods .

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of eco-friendly solvents and green chemistry principles is emphasized to minimize environmental impact. Techniques such as solid-phase synthesis and microwave-assisted reactions are preferred for their efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence. This inhibition is achieved by binding to the quorum sensing transcriptional regulator PqsR .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its cyclopentyl and ethylsulfanyl groups contribute to its enhanced antimicrobial properties and potential as a therapeutic agent .

Properties

IUPAC Name

3-cyclopentyl-2-ethylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-2-19-15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZZWUJUORWGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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